tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate
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Overview
Description
tert-Butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl)carbamate: is a complex organic compound featuring a variety of functional groups, including an oxadiazole ring, a thiopyran ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the thiopyran ring. The final steps involve the formation of the carbamate group under controlled conditions, often using tert-butyl chloroformate as a reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran ring.
Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl acetate
- tert-Butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl ether
Uniqueness
The uniqueness of tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-10(18-15(22)23-16(2,3)4)14(21)17-9-12-19-13(20-24-12)11-5-7-25-8-6-11/h10-11H,5-9H2,1-4H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLEAGRSFSKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2CCSCC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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